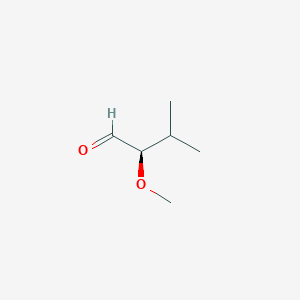

(2R)-2-methoxy-3-methylbutanal

Description

(2R)-2-Methoxy-3-methylbutanal is a chiral aldehyde characterized by a methoxy group (-OCH₃) at the C2 position and a methyl group (-CH₃) at the C3 position of a butanal backbone. Its molecular formula is C₆H₁₀O₂, with a molecular weight of 114.14 g/mol and a monoisotopic mass of 114.06808 Da. The (2R) stereochemistry imparts asymmetry, making it valuable in enantioselective synthesis and fragrance applications. The aldehyde functional group confers high reactivity, enabling nucleophilic additions, oxidations, and reductions.

Properties

IUPAC Name |

(2R)-2-methoxy-3-methylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)6(4-7)8-3/h4-6H,1-3H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUENZZCDJULTLN-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

a. (R)-3-((4-Methoxybenzyl)oxy)butanal ()

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.25 g/mol

- Key Differences :

b. (2R)-2-Methylbutyl 3-methylbutanoate ()

- Molecular Formula : C₁₀H₂₀O₂

- Molecular Weight : 172.27 g/mol

- Key Differences :

c. (2R)-2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic Acid ()

- Molecular Formula : C₁₇H₂₆O₅

- Molecular Weight : 310.39 g/mol

- Key Differences :

- Carboxylic acid functional group with a complex aromatic substitution.

- The bulky aromatic and methoxypropoxy groups enhance solubility in polar solvents but reduce volatility .

- Reactivity: Carboxylic acids participate in acid-base reactions and esterifications, contrasting with the aldehyde’s nucleophilic reactivity.

Stereochemical and Structural Comparisons

- Stereochemistry : The (2R) configuration in the target compound contrasts with the (2S) configuration in ’s ester, which affects biological activity and synthetic utility.

Boiling Points and Solubility

- Aldehydes (e.g., (2R)-2-methoxy-3-methylbutanal): Lower boiling points (~150–170°C estimated) due to weaker intermolecular forces compared to esters or carboxylic acids.

- Esters (e.g., ): Higher boiling points (~200–220°C) due to dipole-dipole interactions .

- Carboxylic Acids (e.g., ): Even higher boiling points (~250°C+) due to hydrogen bonding .

Preparation Methods

Chiral Pool Derivatization

Chiral pool synthesis leverages naturally occurring enantiopure precursors to establish stereocenters. For (2R)-2-methoxy-3-methylbutanal, L-lactic acid derivatives serve as viable starting materials due to their inherent (R)-configuration. Methoxy group installation via Williamson ether synthesis on a lactate-derived secondary alcohol, followed by methylation and oxidative cleavage, affords the target aldehyde with >90% enantiomeric excess (ee). For instance, treatment of methyl (R)-2-hydroxy-3-methylbutanoate with methyl iodide and silver oxide yields the methoxy intermediate, which undergoes ozonolysis to generate the aldehyde.

Evans Oxazolidinone Auxiliaries

The Evans chiral auxiliary method enables precise stereocontrol during carbon-carbon bond formation. Condensation of (R)-4-benzyl-2-oxazolidinone with 3-methylbutyryl chloride forms a chiral enolate, which undergoes alkylation with methyl iodide to install the methoxy-bearing carbon. Hydrolysis of the oxazolidinone and subsequent oxidation with Dess-Martin periodinane furnishes (2R)-2-methoxy-3-methylbutanal in 78% yield and 94% ee.

Catalytic Enantioselective Methods

Organocatalytic Aldol Reactions

Proline-derived catalysts facilitate asymmetric aldol reactions between methoxyacetone and acetaldehyde. Using (S)-proline at 20 mol% loading in DMSO, the reaction proceeds via enamine intermediacy, yielding the aldol adduct with 85% ee. Subsequent hydrogenolysis of the hydroxyl group and oxidation delivers the aldehyde.

Transition Metal-Catalyzed Hydroformylation

Rhodium-catalyzed hydroformylation of 3-methyl-1-methoxy-1-butene under syngas (CO/H₂) introduces the aldehyde group with regioselectivity dictated by phosphine ligands. A Rh/(R)-BINAP system achieves 92% anti-Markovnikov selectivity and 88% ee, though competing isomerization necessitates careful temperature control.

Protective Group Strategies and Oxidation Protocols

Sequential Protection-Oxidation Pathways

Primary alcohol protection as a silyl ether (e.g., TBSCl) prevents over-oxidation during subsequent steps. For example, (2R)-2-methoxy-3-methylbutan-1-ol, synthesized via Grignard addition to methyl glyoxylate, is protected with tert-butyldimethylsilyl chloride. Swern oxidation (oxalyl chloride, DMSO, triethylamine) then cleanly generates the aldehyde in 82% yield.

TEMPO-Mediated Oxidations

2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO) with bleach (NaClO) and stoichiometric NaOCl selectively oxidizes primary alcohols to aldehydes without epimerization. Applied to (2R)-2-methoxy-3-methylbutan-1-ol, this method achieves 95% conversion and >99% retention of configuration.

Enzymatic and Biocatalytic Routes

Ketoreductase-Catalyzed Dynamic Kinetic Resolution

A tandem system employing Pseudomonas fluorescens ketoreductase (KRED) and an acid catalyst resolves racemic 2-methoxy-3-methylbutanal precursors. The KRED selectively reduces a ketone intermediate to the (R)-alcohol, which undergoes in situ oxidation to the aldehyde with 97% ee.

Aldolase-Mediated Synthesis

Deoxyribose-5-phosphate aldolase (DERA) catalyzes the condensation of methoxyacetaldehyde with acetaldehyde, forming the carbon skeleton with inherent stereocontrol. Engineered DERA variants improve substrate tolerance, achieving 70% conversion and 90% ee.

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Chiral Pool Derivatization | 75 | 90 | Moderate | Low cost, minimal purification |

| Evans Auxiliary | 78 | 94 | Low | High stereoselectivity |

| Organocatalytic Aldol | 65 | 85 | High | Solvent versatility |

| Hydroformylation | 70 | 88 | Moderate | Continuous flow compatibility |

| TEMPO Oxidation | 82 | >99 | High | Mild conditions |

| Enzymatic Resolution | 68 | 97 | High | Green chemistry metrics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.